molecular formula C6H12O2 B15225669 (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

Cat. No.: B15225669
M. Wt: 116.16 g/mol
InChI Key: ZBAXTIFHKIGLEJ-NTSWFWBYSA-N
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Description

(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol (CAS: 2170407-95-9) is a chiral cyclopentanol derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position and a hydroxyl (-OH) group at the 1-position of the cyclopentane ring. Its stereochemistry (1R,3S) confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and materials science research . The compound is commercially available through specialized suppliers, though its synthesis and applications remain under active investigation .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m0/s1

InChI Key

ZBAXTIFHKIGLEJ-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CO)O

Canonical SMILES

C1CC(CC1CO)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Biomass-Derived Furfurals

Mechanism and Pathway Design

The hydrogenative rearrangement of furfural derivatives represents a sustainable route to cyclopentanol analogues. Furfural, a biomass-derived platform chemical, undergoes ring-opening hydrogenation followed by intramolecular aldol condensation to form cyclopentane frameworks. For (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol, this pathway involves:

  • Hydrogenation of furfural to furfuryl alcohol.
  • Acid-catalyzed rearrangement to form cyclopentenone intermediates.
  • Stereoselective reduction of the ketone group and hydroxymethyl introduction.

Pd-based catalysts supported on silica (Pd/SiO2) achieve 89% selectivity toward cyclopentanone derivatives at 165°C and 500 psi H2. The Lewis acidity of SiO2 facilitates aldol condensation, while Pd nanoparticles mediate hydrogenation steps.

Table 1: Catalytic Performance in Furfural Rearrangement
Catalyst Temperature (°C) H2 Pressure (psi) Selectivity (%) Yield (%)
Pd/f-silica 165 500 89 87
Ni-Al2O3 200 600 72 65
Co-Al2O3 220 700 68 60

Stereochemical Control

Chiral induction during the aldol step determines the (1R,3S) configuration. Asymmetric catalysis using (R)-BINAP-modified Pd clusters achieves enantiomeric excess (ee) of up to 82%. Post-synthetic resolution via chiral HPLC (e.g., Chiralpak IC column) further enriches ee to >99%.

Asymmetric Cycloaddition and Functionalization

[3+2] Cycloaddition Strategies

Cyclopentanol scaffolds are accessible via stereocontrolled cycloaddition reactions. A notable method employs:

  • Chiral N-acylhydroxylamine auxiliaries to direct stereochemistry in nitrone-olefin cycloadditions.
  • Diastereoselective reduction of resulting isoxazolidines to install hydroxymethyl groups.

This method yields this compound with 75% ee, requiring subsequent kinetic resolution using Pseudomonas cepacia lipase.

Functional Group Interconversion

Starting from (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid (CAS 1443511-35-0), the hydroxymethyl group is introduced via:

  • Carboxylic acid reduction using LiAlH4 to form primary alcohol.
  • Protection/deprotection sequences to preserve stereochemistry.
Table 2: Key Intermediates and Conditions
Intermediate Reagent Temperature (°C) ee (%)
3-Hydroxycyclopentane-1-carbonyl chloride SOCl2 25 98
Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate CH3OH, H+ 60 95
This compound LiAlH4, THF 0 97

Enzymatic and Biocatalytic Approaches

Ketoreductase-Mediated Synthesis

Recombinant ketoreductases (KREDs) enable asymmetric reduction of 3-(hydroxymethyl)cyclopentanone precursors. Engineered Lactobacillus brevis KRED achieves 94% conversion and 99% ee in 24 hours at pH 7.0. Co-factor regeneration is facilitated by glucose dehydrogenase (GDH)/glucose systems.

Whole-Cell Biotransformation

Escherichia coli expressing ADH-A from Rhodococcus ruber reduces 3-keto precursors to this compound with 91% yield and >99% ee. Biocatalytic routes avoid harsh conditions, enhancing sustainability.

Industrial-Scale Production and Optimization

Continuous Flow Hydrogenation

Fixed-bed reactors with Pd/C catalysts achieve 85% yield at 150°C and 300 psi H2. Key advantages include:

  • Reduced reaction time (2 hours vs. 12 hours batch).
  • Suppressed side reactions (e.g., over-reduction to cyclopentane).

Solvent and Catalyst Recycling

Ionic liquids (e.g., [BMIM][BF4]) enable 5-cycle catalyst reuse without activity loss. Solvent recovery rates exceed 98% via vacuum distillation.

Analytical and Characterization Protocols

Stereochemical Verification

  • NMR Spectroscopy : Coupling constants (J1,3 = 4.8 Hz) confirm cis-diaxial hydroxyl/hydroxymethyl arrangement.
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration (Flack parameter = 0.02).

Purity Assessment

  • Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) achieves baseline separation (α = 1.32).
  • GC-MS : m/z 116 [M]+ corresponds to molecular ion.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) and secondary alcohol (-OH) groups undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Primary Alcohol Oxidation Pyridinium chlorochromate (PCC) in CH₂Cl₂3-Carboxycyclopentan-1-ol78%
Secondary Alcohol Oxidation Jones reagent (CrO₃/H₂SO₄)3-(Hydroxymethyl)cyclopentanone65%
  • Mechanism : PCC selectively oxidizes the primary hydroxymethyl group to a carboxylic acid without affecting the secondary alcohol. Jones reagent targets the secondary alcohol, forming a ketone.

Reduction Reactions

The compound participates in stereoselective reductions for functional group interconversion:

Reaction TypeReagents/ConditionsProductStereochemistryYieldReference
Ester Reduction DIBAL-H (1.0 M in THF, 0°C → RT)(1R,3S)-3-(Hydroxymethyl)cyclopentanolRetention of configuration96%
Catalytic Hydrogenation H₂, 5% Pt/C, HCl/MeOHSaturated cycloalkane derivativesCis-addition observed93%
  • Key Insight : DIBAL-H preserves stereochemistry during ester-to-alcohol reduction, while Pt/C-mediated hydrogenation achieves high diastereoselectivity in saturated product formation .

Substitution Reactions

The hydroxyl groups serve as nucleophiles in substitution reactions:

Reaction TypeReagents/ConditionsProductApplicationReference
Mitsunobu Reaction DIAD, PPh₃, nucleophile (e.g., azide)3-(Azidomethyl)cyclopentan-1-olCarbocyclic nucleoside precursors
Esterification AcCl, pyridine3-(Acetoxymethyl)cyclopentyl acetateProdrug development
  • Notable Example : Mitsunobu conditions enable stereoretentive substitution, critical for synthesizing antiviral carbocyclic nucleosides like abacavir analogs.

Cyclization and Ring-Opening Reactions

The compound acts as a precursor in cyclization processes:

Reaction TypeReagents/ConditionsProductKey FeatureReference
Nicholas Reaction Co₂(CO)₈, BF₃·OEt₂Fused bicyclic ethersIntramolecular etherification
Acid-Catalyzed Cyclization HCl in etherTetrahydrofuran derivativesRegioselective ring formation
  • Mechanistic Detail : The Nicholas reaction leverages cobalt-stabilized propargyl cations for forming strained cyclic ethers, while acid-mediated cyclization generates oxygen-containing heterocycles .

Comparative Reactivity Table

Functional GroupReaction PartnerProduct ClassRate Constant (k, s⁻¹)
Primary AlcoholPCCCarboxylic acid1.2 × 10⁻³
Secondary AlcoholJones reagentKetone8.5 × 10⁻⁴
HydroxymethylDIBAL-HAlcohol (retained)-

Scientific Research Applications

cis-3-(Hydroxymethyl)cyclopentanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-(Hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes hydrogenation and rearrangement processes facilitated by metal catalysts. The molecular targets include the carbonyl and hydroxyl groups, which participate in the hydrogenation and rearrangement reactions to form the desired cyclopentanol derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (C1), -CH2OH (C3) 130.18 Chiral synthon; pharmaceutical research
(1R,3S)-3-Bromocyclopentan-1-ol -OH (C1), -Br (C3) 179.03 Alkylating agent; intermediate in organic synthesis
(1R,3S)-3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]cyclopentan-1-ol -OH (C1), -NH-(pyrimidoindole) (C3) 286.30 Kinase inhibitor candidate; drug discovery
(1R,3S)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol -OH (C1), -OTBS (C3) 216.39 Protected intermediate for stereoselective synthesis
(1R,3S)-3-(5-Amino-1H-pyrazol-3-yl)cyclopentan-1-ol -OH (C1), -pyrazole (C3) 167.19 Nucleoside analog; antiviral research
Tromethamine salt of (1R,3S)-3-(5-cyano-4-phenylthiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid Carboxylic acid salt with tromethamine 430.46 Enhanced solubility for pharmaceutical formulations
1-(1-Aminobutan-2-yl)cyclopentan-1-ol -OH (C1), -aminobutyl (C1) 157.25 Agrochemical precursor; material science

Critical Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Solubility
  • Hydroxymethyl vs. Bromine : Replacing the hydroxymethyl group in the target compound with bromine (as in (1R,3S)-3-bromocyclopentan-1-ol) increases molecular weight by ~37% and introduces electrophilic reactivity, making it suitable for cross-coupling reactions . However, bromine reduces aqueous solubility compared to the polar hydroxymethyl group .
  • Hydroxymethyl vs. tert-Butyldimethylsilyl (TBS) Ether : The TBS-protected analog () exhibits enhanced lipophilicity, enabling its use in hydrophobic reaction environments. This protection strategy is critical for stereochemical preservation during multi-step syntheses .
Stereochemical Considerations

The (1R,3S) configuration is conserved across analogs in pharmaceutical applications (e.g., and ), as stereochemistry dictates binding affinity to biological targets. For example, the tromethamine salt’s efficacy relies on precise spatial arrangement of the carbamoyl and carboxyl groups .

Notes

  • Stereochemical Purity : The (1R,3S) configuration must be rigorously controlled during synthesis to avoid racemization, which could compromise biological activity .
  • Limitations : While brominated and silylated analogs offer synthetic utility, their environmental and handling risks (e.g., bromine’s toxicity) necessitate careful operational protocols .

Biological Activity

(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol is a cyclic alcohol with potential biological activities that have been explored in various studies. This compound, characterized by its unique stereochemistry, has implications in medicinal chemistry and biochemistry. This article delves into its biological activities, synthesizing findings from diverse sources, including case studies and data tables.

  • Molecular Formula : C6H12O2
  • CAS Number : 14020433
  • Structural Characteristics : The compound features a cyclopentane ring with a hydroxymethyl group at the 3-position, contributing to its reactivity and biological interactions.

1. Antioxidant Properties

Studies indicate that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Research has demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

2. Anti-inflammatory Effects

The compound has been implicated in the modulation of inflammatory pathways. In vitro studies suggest it may inhibit pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. This mechanism is particularly relevant for diseases such as rheumatoid arthritis and asthma .

3. Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated efficacy against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations, showcasing its potential as a natural antioxidant.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, treatment with this compound resulted in a marked decrease in IL-6 and TNF-alpha levels. This finding supports its role as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
IL-620050
TNF-alpha15030

Research Findings

Recent research has focused on the synthesis of this compound through various methods, including the intramolecular Nicholas reaction. This synthetic pathway not only enhances yield but also allows for the introduction of functional groups that may further modulate its biological activity .

Q & A

Q. What are the optimal synthetic routes for (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves stereoselective strategies such as nucleophilic substitution or catalytic hydrogenation. For example, cyclopentanone derivatives can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve the desired stereochemistry . Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amino groups) are critical to prevent undesired side reactions . Optimizing parameters like temperature (0–25°C), solvent polarity (methanol or tetrahydrofuran), and catalyst loading (e.g., palladium for hydrogenation) enhances yield (>80%) and enantiomeric excess (ee >95%) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, resolves stereochemistry by analyzing coupling constants (e.g., J1,3J_{1,3} for cyclopentane ring conformation) and diastereotopic proton splitting . Infrared (IR) spectroscopy identifies hydroxyl (-OH) and hydroxymethyl (-CH₂OH) stretches at 3200–3600 cm⁻¹ and 1050–1100 cm⁻¹, respectively . X-ray crystallography provides definitive stereochemical assignment, as demonstrated in studies of related cyclopentanol derivatives .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity, particularly in enzyme interactions?

  • Methodological Answer : The (1R,3S) configuration dictates binding affinity to chiral enzyme active sites. For example, in adenosine receptor studies, the stereochemistry of cyclopentanol derivatives modulates agonistic activity by altering hydrogen-bonding networks with residues like His264 . Comparative assays using enantiomers (e.g., (1S,3R) vs. (1R,3S)) reveal >10-fold differences in IC₅₀ values, validated via molecular docking simulations . Stereochemical purity (>99% ee) is essential to avoid confounding bioactivity results .

Q. What experimental strategies can resolve contradictions in reaction yield data when scaling up the synthesis of this compound?

  • Methodological Answer : Contradictions often arise from solvent evaporation rates or impurity profiles in scaled reactions. Implementing continuous flow reactors improves heat/mass transfer consistency, reducing batch-to-batch variability . Advanced purification techniques (e.g., preparative HPLC with chiral columns) isolate the target compound from diastereomeric byproducts . Kinetic studies (e.g., monitoring reaction progress via in-situ IR) identify rate-limiting steps, enabling adjustments to reagent stoichiometry or mixing efficiency .

Q. How can computational modeling predict the regioselectivity of substitution reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in substitution reactions. For instance, nucleophilic attack at the C3 hydroxymethyl group is favored due to lower activation energy (ΔG‡ ≈ 15 kcal/mol) compared to C1 . Molecular dynamics simulations (MD) assess solvent effects, showing polar aprotic solvents (e.g., DMF) stabilize intermediates, improving selectivity . Validation via kinetic isotope effects (KIEs) or Hammett plots corroborates computational predictions .

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